3-Iminoisoindolinone
Overview
Description
Synthesis Analysis
The synthesis of 3-Iminoisoindolinone involves robust methodologies, including palladium-catalyzed cascade reactions and ligand-free conditions. A notable method includes the three-component Ugi reaction followed by palladium-catalyzed isocyanide insertion, hydroxylation, and an unexpected rearrangement reaction, providing a pathway to diversely substituted derivatives (Ren et al., 2018). Another approach employs ultrasound irradiation for the synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives, highlighting the method's simplicity and efficiency (Nasrollahzadeh & Shafiei, 2021).
Molecular Structure Analysis
NMR studies provide insight into the tautomerism and geometrical isomerism of 3-Iminoisoindolinone, revealing the presence of E and Z isomers around the free imino group (Spiessens & Anteunis, 2010). Such structural versatility is crucial for understanding the compound's chemical behavior and the development of new synthetic strategies.
Chemical Reactions and Properties
3-Iminoisoindolinone undergoes various chemical reactions, including imine-nitrile coupling and oxidative C-H/N-H isocyanide insertion, facilitated by transition metals like nickel and copper. These reactions enable the synthesis of iminoisoindolinone derivatives with good yields and demonstrate the compound's reactivity and functional group compatibility (Hao et al., 2016).
Physical Properties Analysis
The physical properties of 3-Iminoisoindolinone derivatives, such as thermal properties and polymorphism, have been characterized through X-ray diffraction and thermal analyses. These studies reveal the compound's solid-state behavior, including isomerism and crystal packing, contributing to the understanding of its stability and reactivity (Zhang et al., 2004).
Chemical Properties Analysis
The chemical properties of 3-Iminoisoindolinone are influenced by its molecular structure, which enables a broad range of reactions and transformations. Lewis acid-mediated reactions, for instance, demonstrate the compound's ability to undergo cascade reactions, leading to a variety of isoindolinone derivatives under mild conditions (Li et al., 2018). These properties are essential for the synthesis of complex molecules and the exploration of new chemical spaces.
Scientific Research Applications
NMR Studies and Tautomerism Analysis : 3-Iminoisoindolinone and its derivatives have been extensively studied using 1H and 13C NMR spectroscopy, focusing on tautomerism and geometrical isomerism. These studies provide insights into the molecular structure and behavior of these compounds (Spiessens & Anteunis, 2010).
Synthesis and Characterization for Macrocycle Formation : Iminoisoindolinone is a crucial precursor in synthesizing macrocycles and chelates, including phthalocyanines, bis(arylimino)isoindolines, and aza-BODIPY dyes. Ylideneisoindolinones synthesized from iminoisoindolinone exhibit strong transitions in the UV region, useful for developing chromophores (Schrage et al., 2021).
Cobalt-Catalyzed Synthesis of Iminoisoindolinone Derivatives : An efficient method for synthesizing functionalized iminoisoindolinone derivatives has been developed using electrochemical oxidative C-H/N-H functionalization. This method offers a sustainable approach, using electricity as an oxidant instead of stoichiometric amounts of silver and copper salts (Chen et al., 2019).
NiII-Mediated Coupling with Nitriles : Nickel-mediated coupling between iminoisoindolinones and nitriles has led to the formation of unsymmetrical 1,3,5-triazapentadienato complexes. This reaction occurs under mild conditions and is broadly applicable, offering potential in complex synthesis (Gushchin et al., 2008).
Palladium-Catalyzed Synthesis and Rearrangement Reactions : A palladium-catalyzed cascade reaction has been developed for synthesizing diversely substituted iminoisoindolinones, involving isocyanide insertion and unexpected hydroxylation and rearrangement (Ren et al., 2018).
Copper-Mediated Iminoisoindolinone Synthesis : Copper-mediated integration of iminoisoindolinones with organonitriles has resulted in solid 1,3,5-triazapentadienato Cu(II) complexes, demonstrating the versatility and broad application of copper catalysis (Kopylovich et al., 2008).
Thermal and Structural Analysis : Crystal, molecular structures, polymorphism, and thermal properties of phenyliminoisoindolines have been characterized, providing valuable information for materials science and crystallography (Zhang et al., 2004).
Cobalt-Catalyzed Amide Annulation : Cobalt-catalyzed cycloaddition of amides with isocyanides has been used for synthesizing 3-iminoisoindolinone derivatives, showing potential in organic synthesis and pharmaceutical applications (Gu et al., 2017).
N-iminylamidase Activity Study : The enzymatic hydrolysis of 3-iminoisoindolinone has been explored, shedding light on its potential in biochemical processes and enzyme catalysis (Huang & Yang, 2005).
Anti-Cancer Potential : 3-Methyleneisoindolinones have been synthesized and evaluated for their anticancer potential against head and neck squamous cell carcinoma cells, indicating the potential use of iminoisoindolinones in cancer therapy (Sharma et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-aminoisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYJYAFFGKUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iminoisoindolinone | |
CAS RN |
14352-51-3 | |
Record name | 3-Amino-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14352-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iminoisoindolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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